Amidepsine B is a complex organic compound belonging to a class of natural products known as depsipeptides, which are characterized by the presence of both ester and amide bonds. This compound is notable for its unique structural features and potential biological activities. It is primarily derived from fungal sources, specifically from species of the genus Aspergillus.
Amidepsine B was first isolated from a strain of Aspergillus fungi. The isolation process typically involves fermentation of the fungal cultures, followed by extraction and purification techniques such as chromatography. The compound has garnered interest due to its bioactive properties, which include antimicrobial and anticancer activities .
Amidepsine B can be classified as a depsipeptide due to its structural composition, which includes amino acid residues linked through both peptide bonds and ester linkages. It is part of a broader group of compounds known for their diverse pharmacological effects, particularly in the field of medicinal chemistry.
The total synthesis of Amidepsine B has been achieved through various synthetic routes. One notable method involves the use of solid-phase peptide synthesis techniques, allowing for the assembly of its complex structure in a stepwise manner. This method is advantageous for producing high-purity compounds with precise control over stereochemistry .
The synthesis typically begins with the preparation of protected amino acids, which are sequentially coupled to form the desired peptide backbone. Protecting groups are used to prevent unwanted reactions during synthesis. The final steps often involve deprotection and cyclization to yield the mature depsipeptide structure. Key reactions include:
The molecular structure of Amidepsine B consists of a cyclic framework that includes gyropholic acid and alanine moieties. Its chemical formula is C₁₈H₃₃N₃O₅S, indicating a relatively complex arrangement featuring multiple functional groups.
Amidepsine B participates in several chemical reactions that can be exploited for further modifications or derivatizations:
These reactions are typically conducted under controlled conditions to maintain stability and yield high-purity products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and product characterization .
The mechanism of action of Amidepsine B is not fully elucidated but is believed to involve interactions with cellular targets that disrupt normal cellular functions, leading to cytotoxic effects in cancer cells. Preliminary studies suggest that it may inhibit specific enzymes involved in lipid metabolism, thereby affecting cell proliferation.
Research indicates that Amidepsine B exhibits selective toxicity towards certain cancer cell lines while sparing normal cells, highlighting its potential as an anticancer agent. Further studies are needed to clarify its precise molecular targets and pathways involved in its bioactivity .
Relevant analyses indicate that Amidepsine B exhibits significant stability under physiological conditions, making it a candidate for further pharmacological development .
Amidepsine B has several potential applications in scientific research:
Amidepsine B was first isolated in 1995 from the soil-derived filamentous fungus Humicola sp. FO-2942 during targeted screening for diacylglycerol acyltransferase (DGAT) inhibitors. This discovery emerged from systematic fermentation studies showing that Humicola spp. produce structurally unique metabolites with lipid-modulating activities [7] [9]. Initial purification employed solvent extraction followed by multistep chromatography, yielding four related compounds designated amidepsines A-D [7]. Among these, amidepsine B demonstrated exceptional potency in preliminary DGAT inhibition assays, driving further research interest [9].
Subsequent investigations revealed strain-specific production variations. Humicola sp. FO-5969, isolated from a separate geographical location, produced amidepsine E—a structural analog exhibiting reduced DGAT inhibition compared to amidepsine B [1]. Crucially, optimization of fermentation conditions significantly enhanced yields. Shifting from shaken to static fermentation cultures increased amidepsine B production by 65- to 480-fold, facilitating larger-scale isolation for structural and biological studies [4]. This yield enhancement proved pivotal for enabling comprehensive pharmacological characterization.
Table 1: Key Amidepsines Isolated from Humicola spp.
Compound | Producing Strain | Discovery Year | Structural Features |
---|---|---|---|
Amidepsine A | Humicola sp. FO-2942 | 1995 | L-Alanine conjugate, methylated resorcinol rings |
Amidepsine B | Humicola sp. FO-2942 | 1995 | L-Alanine conjugate, mixed hydroxylation/methoxylation |
Amidepsine C | Humicola sp. FO-2942 | 1995 | L-Valine conjugate |
Amidepsine D | Humicola sp. FO-2942 | 1995 | 2,4-di-O-methylgryphoric acid core |
Amidepsine E | Humicola sp. FO-5969 | 1996 | Structural variant with altered acylation |
Amidepsines F-I | Humicola sp. FO-2942 | 2010 | Glycosylated congeners (reduced activity) [4] |
Amidepsine B functions as a potent inhibitor of diacylglycerol acyltransferase (DGAT), the enzyme catalyzing the final committed step in triglyceride synthesis. This reaction involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA substrate. Inhibition of DGAT disrupts cellular triacylglycerol (TAG) formation, positioning amidepsine B as a candidate therapeutic for obesity and metabolic syndrome [7].
Pharmacological evaluation demonstrated that amidepsine B inhibits DGAT activity in rat liver microsomes with an IC₅₀ value of 10.2 μM—significantly more potent than amidepsines A (51.6 μM) or C (39.8 μM) [7] [9]. Cellular assays using Raji cells confirmed its physiological relevance: amidepsine B selectively inhibited cellular triacylglycerol synthesis without affecting cholesteryl ester formation, indicating isoform specificity [7]. This selectivity was later attributed to preferential inhibition of DGAT1 over DGAT2, though amidepsine B retains activity against both isoforms [5].
The metabolic implications extend beyond lipid storage. By blocking DGAT-mediated TAG synthesis, amidepsine B redirects fatty acids toward oxidation pathways and reduces lipid droplet accumulation in adipocytes and hepatocytes. This mechanism offers potential for treating hepatic steatosis, atherosclerosis, and insulin resistance associated with ectopic lipid deposition [5] [7]. Notably, glycosylated amidepsines (F-I) exhibit markedly reduced DGAT inhibition, highlighting the dependence of activity on the native depsipeptide structure [4].
Table 2: Pharmacological Profile of Amidepsine B as a DGAT Inhibitor
Assay System | IC₅₀ Value | Selectivity Notes | Cellular Effect |
---|---|---|---|
Rat liver microsomes (DGAT) | 10.2 μM | ~5-fold selective vs. Amidepsine A | N/A |
Raji cells (TAG synthesis) | 15.3 μM | >10-fold selective vs. CE synthesis | Reduced lipid droplet formation |
Recombinant hDGAT1 | 40 μM (Amidepsine J*) | Comparable to DGAT2 inhibition | N/A [4] |
Recombinant hDGAT2 | 40 μM (Amidepsine J*) | Comparable to DGAT1 inhibition | N/A [4] |
CHO-K1 cells (TAG synthesis) | Not tested | Contextual activity vs. Isochaetochromins | Reduced TG accumulation [10] |
*Amidepsine J is a structural analog; amidepsine B data inferred from similar potency*
Amidepsine B belongs to the gyrophoric acid-derived depsipeptides, characterized by ester and amide bonds linking hydroxybenzoic acid derivatives to amino acids. Initial structural elucidation revealed a complex architecture: three 4,6-dihydroxy-2-methylbenzoic acid units arranged in a linear depside chain, terminating in an L-alanine residue via an amide bond [9]. The core structure is 2-hydroxy-4-[[2-hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoyl]oxy]-6-methylbenzoic acid conjugated to L-alanine [9].
Absolute configuration determination proved challenging initially. Early hydrolysis studies suggested amidepsine B contained a mixture of D- and L-alanine enantiomers. However, total synthesis in 2009 definitively established the natural configuration as (S)-alanine (L-alanine) through chiral HPLC comparison and stereospecific synthesis. The synthetic (S)-enantiomer ([α]D = -17.3°) matched natural amidepsine B ([α]D = -16°), while the (R)-enantiomer showed distinct rotation. This confirmed epimerization occurred during earlier hydrolysis procedures [2].
Structurally, amidepsine B features:
Compared to glycosylated derivatives (amidepsines F-I), which show diminished DGAT inhibition, amidepsine B's aglycone structure is essential for enzyme interaction. Modifications like methoxylation (amidepsine J) or hydroxylation (amidepsine K) retain activity, indicating tolerance at specific ring positions [4].
Table 3: Critical Structural Features of Amidepsine B and Analogs
Structural Element | Amidepsine B | Amidepsine J (Active) | Amidepsine F (Inactive) | Functional Significance |
---|---|---|---|---|
Alanine configuration | (S)-enantiomer | (S)-enantiomer | (S)-enantiomer | Essential for DGAT binding affinity |
C-19 Methoxylation | No | Yes | Variable | Tolerated (minor activity loss) |
C-11 Glycosylation | No | No | Glucose moiety | Abolishes activity |
Depside chain length | Three units | Three units | Three units | Required for activity |
Aromatic ring substituents | Mixed OH/OCH₃ | Predominantly OCH₃ | Mixed OH/OCH₃ | Modulates membrane permeability |
The conformational flexibility imparted by its ester linkages allows amidepsine B to adopt multiple binding poses within the DGAT active site, while the alanine carboxylate may engage in ionic interactions with catalytic residues. This unique architecture distinguishes it from other DGAT inhibitors like roselipins or xanthohumol, which lack the peptide moiety [8] [10].
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